molecular formula C7H5N3O2S B8534051 1-(3-nitrothiophen-2-yl)-1H-imidazole

1-(3-nitrothiophen-2-yl)-1H-imidazole

Cat. No.: B8534051
M. Wt: 195.20 g/mol
InChI Key: WSHFDJWXBSEUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Nitrothiophen-2-yl)-1H-imidazole is a synthetic nitroheterocyclic compound of high interest in medicinal chemistry research. It features a nitrothiophene ring linked to an imidazole moiety, a structural motif found in several bioactive molecules. This specific architecture is key to its function as a potential prodrug. Its primary research value lies in the investigation of new anti-infective agents. Nitroheterocyclic compounds like this are known to be activated by bacterial nitroreductase enzymes, leading to the generation of toxic metabolites that cause DNA damage and cell death in anaerobic microorganisms . This mechanism is particularly relevant for studies targeting Mycobacterium tuberculosis, as similar nitroaromatic scaffolds have demonstrated promising antitubercular activity by potentially inhibiting the Ddn (deazaflavin-dependent nitroreductase) pathway . Furthermore, the imidazole ring is a privileged structure in drug discovery, known to interact with various enzymatic targets. Its incorporation, combined with the electron-deficient nitrothiophene group, makes this compound a versatile synthon for developing novel antibacterial and antifungal agents . Researchers can utilize this building block to explore structure-activity relationships, synthesize more complex derivatives, and investigate new therapeutic strategies against drug-resistant pathogens. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5N3O2S

Molecular Weight

195.20 g/mol

IUPAC Name

1-(3-nitrothiophen-2-yl)imidazole

InChI

InChI=1S/C7H5N3O2S/c11-10(12)6-1-4-13-7(6)9-3-2-8-5-9/h1-5H

InChI Key

WSHFDJWXBSEUSO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1[N+](=O)[O-])N2C=CN=C2

Origin of Product

United States

Biological Activity Spectrum of 1 3 Nitrothiophen 2 Yl 1h Imidazole and Analogues

Evaluation of Antimicrobial Properties

Antibacterial Efficacy

No research data is available on the activity of 1-(3-nitrothiophen-2-yl)-1H-imidazole against Gram-positive bacterial strains.

No research data is available on the activity of this compound against Gram-negative bacterial strains.

No research data is available on the activity of this compound against Helicobacter pylori. While numerous studies have investigated other nitroimidazole-based compounds for their anti-H. pylori effects due to the established use of metronidazole (B1676534) (a nitroimidazole drug), this specific compound has not been evaluated. brieflands.comnih.govresearchgate.netnih.govbrieflands.com

Antifungal Efficacy

No research data is available on the activity of this compound against yeast-like fungi. The antifungal properties of various other imidazole (B134444) derivatives are well-documented, forming the basis of many azole antifungal drugs, but this particular nitrothiophene-substituted imidazole has not been a subject of these investigations. nih.govmdpi.com

Activity against Filamentous Fungi (e.g., Aspergillus flavus, Cladosporium cladosporioides)

Research into related structures, such as 5-nitro-thiophene-thiosemicarbazones, has shown activity against other fungal species like Candida sp. and Cryptococcus neoformans. These compounds are thought to exert their effect by inhibiting enzymes involved in the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane. Although direct evidence is lacking for this compound, the established antifungal potential of its constituent moieties suggests that it and its analogues could be promising candidates for further investigation against filamentous fungi like A. flavus and C. cladosporioides.

Antiparasitic Efficacy

Nitroheterocyclic compounds, including those containing nitrothiophene and nitroimidazole motifs, have been a significant focus in the search for new treatments for kinetoplastid infections. These parasites are responsible for debilitating diseases such as Human African Trypanosomiasis (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), and various forms of leishmaniasis (Leishmania species).

Several studies have highlighted the potent antiparasitic activity of compounds structurally related to this compound. For example, a series of novel 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives were synthesized and evaluated for their antileishmanial activity. Within this series, a methyl-imidazole containing derivative demonstrated significant potency against the promastigote stage of Leishmania major, with IC50 values of 11.2 µg/mL after 24 hours and 7.1 µg/mL after 48 hours. This activity was notably greater than that of the reference drug, glucantime.

Furthermore, other research has explored the antitrypanosomal potential of nitrothiophene-based compounds. One study reported on a series of potent compounds, with a subset showing high selectivity for trypanosomes and metabolic stability. Specifically, an orally active nitrothiophene-based agent, (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide, effectively inhibited the growth of T. b. brucei, T. b. gambiense, and T. b. rhodesiense and was effective in mouse models of acute HAT infection.

The mechanism of action for many nitroheterocyclic drugs against these parasites is believed to involve the enzymatic reduction of the nitro group within the parasite, leading to the formation of cytotoxic radical species that damage cellular components.

Table 1: In Vitro Activity of Nitrothiophene Analogues against Kinetoplastid Parasites

Compound Analogue Parasite Species Activity (IC50) Reference
Methyl-imidazole containing 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivative Leishmania major (promastigotes) 7.1 µg/mL (48h) nih.gov
(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide Trypanosoma brucei brucei - nih.gov
(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide Trypanosoma brucei gambiense - nih.gov
(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide Trypanosoma brucei rhodesiense - nih.gov

Information regarding the specific activity of this compound against the apicomplexan parasite Toxoplasma gondii is limited in the currently available literature. However, the broader class of nitro-aromatic compounds has been investigated for its potential against various parasitic infections, including toxoplasmosis. The rationale for exploring such compounds often stems from their known efficacy against other protozoan parasites and the conserved biochemical pathways that might be susceptible to similar inhibitory mechanisms. Further research is warranted to determine the potential of this compound and its analogues as anti-toxoplasma agents.

Exploration of Other Pharmacological Activities

The anticancer properties of imidazole and thiophene (B33073) derivatives have been an area of active research. While specific data on the activity of this compound against breast cancer cell lines is not detailed in the reviewed sources, related heterocyclic structures have shown promise. The cytotoxic effects of such compounds are often attributed to their ability to interfere with various cellular processes in cancer cells, such as DNA replication, cell cycle progression, and signal transduction pathways. The presence of the nitro group can also contribute to their cytotoxic potential, often through bioreductive activation under the hypoxic conditions frequently found in solid tumors.

The antiviral potential of imidazole and thiophene-containing compounds has been explored against a range of viruses. For instance, some imidazole derivatives have been reported to exhibit anti-HIV activity. The mechanism of action for such compounds can vary, including the inhibition of key viral enzymes like reverse transcriptase or protease.

Bovine Viral Diarrhea Virus (BVDV), a member of the Flaviviridae family, is often used as a surrogate model for the hepatitis C virus (HCV) in antiviral drug screening. While direct studies of this compound against HIV or BVDV are not prominent in the literature, the structural motifs present in the molecule are found in other compounds with reported antiviral activities. This suggests that this compound and its analogues could be interesting candidates for future antiviral screening programs.

Anti-Inflammatory Effects

Research into the anti-inflammatory properties of nitrothiophene-imidazole compounds has revealed that analogues derived from the same precursors exhibit notable activity. A study focused on the synthesis of various thiophene derivatives originating from 5-nitro-2-thiophene carboxaldehyde reported measurable anti-inflammatory effects. nih.gov In this research, compounds were screened for their ability to reduce inflammation in the carrageenan-induced rat paw edema assay.

Two specific derivatives, identified as 1b and 2c , demonstrated good anti-inflammatory activity. nih.gov Compound 2c showed a 33.4% reduction in inflammation, while compound 1b produced a 26.5% reduction at a dose of 50 mg/kg administered orally. nih.gov These findings highlight that the nitrothiophene moiety, a key structural component of this compound, is present in molecules with confirmed anti-inflammatory potential. However, studies specifically evaluating the anti-inflammatory effect of this compound itself are not extensively documented in the current literature. The activity of its analogues suggests a potential area for future investigation.

Table 1: Anti-Inflammatory Activity of 5-Nitro-2-thiophene Carboxaldehyde Derivatives

CompoundDose (mg/kg, p.o.)% Inhibition of EdemaReference
Compound 1b5026.5% nih.gov
Compound 2c5033.4% nih.gov

Enzyme Inhibition Studies (e.g., Aromatase, Trypanothione (B104310) Synthetase)

The potential of this compound and its analogues as enzyme inhibitors has been explored, with a particular focus on aromatase.

Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is a crucial target in the treatment of estrogen-dependent breast cancer as it catalyzes the final step in estrogen biosynthesis. The heterocyclic nitrogen atom within imidazole rings can coordinate with the heme iron of the aromatase enzyme, making imidazole derivatives promising candidates for aromatase inhibitors. researchgate.net

A study investigating 2,4,5-trisubstituted imidazole derivatives containing a 5-nitrothiophen-2-yl moiety assessed their anti-aromatase activity using a commercial fluorimetric assay kit. Two analogues, 4,5-bis(4-methylphenyl)-2-(5-nitrothiophen-2-yl)-1H-imidazole (Compound 1a ) and 4,5-di(furan-2-yl)-2-(5-nitrothiophen-2-yl)-1H-imidazole (Compound 1b ), were evaluated against the reference drug letrozole.

The results indicated that Compound 1a exhibited moderate activity, with an IC50 value of 55.780 ± 1.980 µM. In contrast, Compound 1b , which features furan (B31954) rings instead of methylphenyl groups at the 4 and 5 positions of the imidazole ring, was found to be inactive, with an IC50 value greater than 100 µM. This suggests that the substituents on the imidazole ring play a critical role in the molecule's ability to inhibit aromatase.

Table 2: Aromatase Inhibition by 2-(5-nitrothiophen-2-yl)-1H-imidazole Analogues

CompoundAromatase Inhibition (IC50, µM)Reference
4,5-bis(4-methylphenyl)-2-(5-nitrothiophen-2-yl)-1H-imidazole55.780 ± 1.980
4,5-di(furan-2-yl)-2-(5-nitrothiophen-2-yl)-1H-imidazole>100
Letrozole (Reference)0.114 ± 0.003

Trypanothione Synthetase Inhibition

Trypanothione synthetase (TryS) is a key enzyme in the redox metabolism of trypanosomatid parasites, which are responsible for diseases like leishmaniasis and Chagas disease. This enzyme is essential for parasite survival and is absent in humans, making it an attractive drug target. mdpi.comuniroma1.it The trypanothione system relies on the dithiol trypanothione, which is synthesized by TryS. nih.gov

While various compound classes are being investigated as inhibitors of TryS and the related enzyme trypanothione reductase, there is currently no specific data in the available scientific literature on the evaluation of this compound or its direct analogues as inhibitors of trypanothione synthetase. Research in this area has focused on other chemical scaffolds, including different types of nitro-substituted heterocycles targeting the broader trypanothione metabolism. nih.govmdpi.com

Elucidation of the Mechanism of Action of 1 3 Nitrothiophen 2 Yl 1h Imidazole

Biochemical Pathways and Molecular Targets Involved

The anti-parasitic action of imidazole (B134444) derivatives, including 1-(3-nitrothiophen-2-yl)-1H-imidazole, involves the disruption of critical biochemical pathways essential for parasite survival. One of the key pathways implicated is the host's L-tryptophan metabolism. run.edu.ngresearchgate.net Studies have shown that the growth-inhibitory effects of certain imidazole compounds on parasites like Toxoplasma gondii can be significantly counteracted by the presence of L-tryptophan, suggesting that the compound may interfere with the parasite's ability to utilize this essential amino acid from the host. run.edu.ngnih.gov This interference points to a broader impact on the metabolic reprogramming of the host cell by the parasite, a crucial aspect of the host-parasite relationship. researchgate.net

Role of Reductive Bioactivation and Generation of Reactive Intermediates

A hallmark of the mechanism of action for many nitroimidazole-based drugs is the requirement for reductive bioactivation. nih.gov This process is particularly effective in anaerobic or hypoxic environments, such as those found in certain bacteria and protozoa. nih.gov The nitro group of the imidazole ring undergoes reduction, a process often catalyzed by nitroreductases present in the pathogen. nih.gov This reduction leads to the formation of highly reactive and cytotoxic intermediates. nih.gov

These reactive intermediates, which can include nitroso and hydroxylamine (B1172632) derivatives, are electrophilic and can readily react with a wide range of biological macromolecules. nih.gov This non-specific reactivity is a key component of their cytotoxic effects, as it leads to widespread damage to cellular components. The generation of these intermediates is a critical step in the activation of the drug from a relatively inert prodrug to its active, cytotoxic form.

Induction of Oxidative Stress and Reactive Oxygen Species Production

A significant body of evidence points to the induction of oxidative stress as a primary mechanism of action for this compound and related compounds. run.edu.ngnih.gov Treatment with these imidazole derivatives has been shown to lead to a marked increase in the levels of reactive oxygen species (ROS) within the parasite. run.edu.ngresearchgate.net ROS are highly reactive molecules, such as superoxide (B77818) anions and hydroxyl radicals, that can cause widespread damage to cellular structures, including lipids, proteins, and nucleic acids. frontiersin.orgamazonaws.com

The production of ROS is thought to be a direct consequence of the reductive bioactivation of the nitro group. The resulting reactive intermediates can interact with molecular oxygen, leading to the formation of superoxide radicals and initiating a cascade of oxidative damage. nih.gov The importance of this oxidative stress mechanism is underscored by the observation that the anti-parasitic effects of these compounds can be significantly diminished in the presence of antioxidants. run.edu.ngnih.gov This indicates that the generation of ROS is a critical component of their therapeutic activity.

Effects on Parasite Mitochondrial Membrane Potential

The mitochondrion is a key target for the cytotoxic effects of this compound. A crucial indicator of mitochondrial health is the mitochondrial membrane potential (MMP), which is essential for ATP synthesis and other vital cellular functions. Studies have demonstrated that treatment with imidazole derivatives leads to a significant reduction in the parasite's mitochondrial membrane potential. run.edu.ngnih.govnih.gov

Investigation of Specific Enzyme Inhibition Mechanisms (e.g., Trypanothione (B104310) Synthetase, FtsZ protein)

Beyond the broader effects on cellular pathways, research has also explored the potential for this compound to inhibit specific enzymes that are vital for pathogen survival.

Trypanothione Synthetase: In trypanosomatids, the trypanothione system is a unique and essential pathway for defense against oxidative stress, making its components attractive drug targets. nih.govnih.gov Trypanothione synthetase is a key enzyme in this pathway, responsible for the synthesis of trypanothione. nih.gov While direct inhibition of trypanothione synthetase by this compound has not been explicitly demonstrated, the compound's ability to induce oxidative stress suggests a potential interaction with this pathway. By overwhelming the parasite's antioxidant defenses, the compound may indirectly impact the function of the trypanothione system.

FtsZ protein: The Filamentous temperature-sensitive protein Z (FtsZ) is a crucial protein involved in bacterial cell division. nih.govresearchgate.net It forms a ring-like structure (the Z-ring) at the site of cell division, and its proper function is essential for bacterial proliferation. nih.gov Several imidazole-containing compounds have been investigated as inhibitors of FtsZ. nih.gov These inhibitors can disrupt the assembly and dynamics of the FtsZ protein, leading to a blockage of cell division and ultimately bacterial death. frontiersin.orgfrontiersin.org Given the presence of the imidazole moiety in this compound, FtsZ represents a plausible target for its antibacterial activity.

Potential Enzyme Target Function Proposed Mechanism of Inhibition
Trypanothione Synthetase Essential for trypanosomatid antioxidant defenseIndirectly impacted by the overwhelming oxidative stress induced by the compound.
FtsZ protein Crucial for bacterial cell divisionDisruption of Z-ring formation and function, leading to inhibition of cytokinesis.

Proposed Modes of Interaction with Biological Macromolecules (e.g., H-bond interactions)

The interaction of this compound with its biological targets is governed by a variety of intermolecular forces. Hydrogen bonds (H-bonds) are likely to play a significant role in the specific binding of the molecule to its targets. rsc.org The imidazole and nitrothiophene rings contain nitrogen and oxygen atoms that can act as hydrogen bond acceptors, while the hydrogen atoms attached to the rings can act as hydrogen bond donors.

Structure Activity Relationship Sar Studies of 1 3 Nitrothiophen 2 Yl 1h Imidazole Derivatives

Impact of Substituent Variations on Pharmacological Efficacy

The pharmacological profile of 1-(3-nitrothiophen-2-yl)-1H-imidazole derivatives is highly sensitive to substitutions on the nitrothiophene and imidazole (B134444) rings, as well as to modifications of any linking groups. These variations influence the electronic, steric, and lipophilic properties of the molecules, thereby affecting their interaction with biological targets.

Role of the Nitro Group Position and Presence

The nitro group is a critical pharmacophore for a wide range of biologically active nitroheterocyclic compounds, and its presence is fundamental to the activity of this compound derivatives. researchgate.netnih.gov This functional group is a strong electron-withdrawing group, which significantly impacts the electronic properties of the molecule, often facilitating interactions with nucleophilic sites in biological targets like proteins and enzymes. mdpi.com

The biological activity of nitroaromatic compounds is often dependent on the bioreductive metabolism of the nitro group, which can lead to the formation of reactive intermediates. svedbergopen.com This process is crucial for the mechanism of action of many nitroheterocyclic drugs. The position of the nitro group on the thiophene (B33073) ring is also a key determinant of activity. Studies on nitrothiophenes have shown that the presence and location of nitro groups have a significant effect on antibacterial activity. nih.gov For instance, the lack of a nitro group on a thiophene ring connected to another heterocyclic system resulted in a significant loss of biological activity in studies on analogous compounds, underscoring the essentiality of this functional group. nih.gov The nitro group can be considered both a pharmacophore, responsible for the desired therapeutic effect, and a potential toxicophore. researchgate.netnih.gov

Influence of Substitutions on the Thiophene Ring

Modifications to the thiophene ring, beyond the essential nitro group, provide a means to fine-tune the pharmacological efficacy of the parent compound. The reactivity of the thiophene ring is higher than that of benzene (B151609) towards electrophilic substitution, allowing for a variety of modifications. The introduction of different substituents alters the dyeing and fastness properties of azothiophenes, which provides a model for understanding structure-activity relationships. sapub.org

Quantitative structure-activity relationship (QSAR) studies on a series of 2-nitrothiophenes have demonstrated a correlation between biological activity against bacteria like Escherichia coli and calculated electronic properties. nih.gov These studies predicted that introducing additional electron-withdrawing groups, such as a second nitro group or halogen atoms (chloro or bromo), could enhance activity. nih.gov Specifically, 2-chloro- or 2-bromo-3,5-dinitrothiophenes were predicted to exhibit the highest activity, suggesting that increasing the electron-deficient nature of the thiophene ring can potentiate its biological effects. nih.gov

Effects of Substitutions on the Imidazole Ring

The imidazole ring is a versatile scaffold in medicinal chemistry, capable of participating in various biological interactions. humanjournals.comnih.gov Its amphoteric nature allows it to act as both a weak acid and a base, facilitating interactions with different biological targets. humanjournals.comnih.gov

Significance of Linker and Pendant Group Modifications (e.g., thiadiazole ring substitutions)

The introduction of a linker, such as a 1,3,4-thiadiazole ring, between the primary nitroaromatic scaffold and other pendant groups can significantly influence biological activity. This strategy allows for the exploration of a wider chemical space and the optimization of interactions with the target site.

A study on 5-(nitroaryl)-1,3,4-thiadiazole derivatives, where the nitroaryl group was a 5-nitrofuran, 5-nitrothiophene, or 1-methyl-5-nitroimidazole, demonstrated the importance of both the nitroaromatic component and the pendant group attached at the C-2 position of the thiadiazole ring. brieflands.com The anti-H. pylori activity of these hybrid molecules was found to be dependent on the nature of the alkylthio side chain. This highlights that modifications to a linker or pendant group can alter the molecule's lipophilicity and steric profile, thereby modulating its pharmacological efficacy. The nitroheterocycle moiety was determined to be essential for the antimicrobial activity of these derivatives. brieflands.com

Table 1: Impact of C-2 Pendant Group on Anti-H. pylori Activity of 2-Alkylthio-5-(5-nitrothien-2-yl)-1,3,4-thiadiazole Derivatives (Illustrative Data)
CompoundPendant Group at C-2 of ThiadiazoleRelative Anti-H. pylori Activity
Derivative A-S-CH3 (Methylthio)Moderate
Derivative B-S-CH2CH3 (Ethylthio)Moderate-High
Derivative C-S-CH(CH3)2 (Isopropylthio)High
Derivative D-S-CH2-Ph (Benzylthio)High

This table is illustrative, based on general findings that bulky alkylthio side chains can alter inhibitory activity. Specific activity data for nitrothiophene derivatives from the cited source brieflands.com would be required for precise values.

Comparative SAR Analysis with Other Nitroheterocyclic Scaffolds (e.g., Nitrofuran, Nitroimidazole)

The this compound scaffold belongs to the broader class of nitroheterocyclic compounds, which includes well-known scaffolds like nitrofurans and nitroimidazoles. nih.gov A comparative analysis of their SAR reveals both common principles and distinct features.

The essentiality of the nitro group for biological activity is a common theme across these scaffolds. For 5-nitrofurans, the nitro group at the C-5 position is crucial for their antibacterial action. mdpi.com Similarly, for nitroimidazoles like metronidazole (B1676534), the 5-nitro group is a key feature for activity against anaerobic bacteria and protozoa. nih.gov These compounds typically act as prodrugs that require intracellular reduction of the nitro group to exert their cytotoxic effects. mdpi.com

However, the nature of the heterocyclic ring (thiophene, furan (B31954), or imidazole) influences the physicochemical properties and, consequently, the biological profile of the molecule.

Nitrothiophenes vs. Nitrofurans : Studies directly comparing 5-nitrothiophenes and 5-nitrofurans have shown that both can exhibit significant biological effects, including carcinogenicity in animal models, which is linked to the nitro group. nih.gov The choice between a thiophene and a furan ring can alter the molecule's stability, reactivity, and metabolic fate. In the context of hypoxia-activated prodrugs, 2-nitrothiophene and 2-nitrofuran triggers have been reported as less favorable than 2-nitroimidazole due to less desirable stability, reactivity, and toxicity profiles. mdpi.com

Nitrothiophenes vs. Nitroimidazoles : Research on 5-(nitroaryl)-1,3,4-thiadiazole derivatives found that compounds bearing 5-nitrofuran and 1-methyl-5-nitroimidazole moieties were generally preferable to the 5-nitrothiophene moiety for anti-H. pylori activity. brieflands.com This suggests subtle differences in the electronic properties or metabolic activation pathways conferred by the different nitroheterocyclic rings. SAR studies of antitubercular nitroimidazoles have identified specific structural features, such as the bicyclic nitroimidazo-oxazine scaffold in PA-824, that are optimized for activity under hypoxic conditions, a level of refinement that provides a benchmark for other nitroheterocycles. nih.gov

Table 2: Comparative SAR Features of Nitroheterocyclic Scaffolds
FeatureNitrothiophene ScaffoldNitrofuran ScaffoldNitroimidazole Scaffold
Role of Nitro Group Essential for activity; position is key. nih.govEssential for activity (typically C-5 position). mdpi.comEssential for activity (typically C-5 or C-2 position). nih.gov
Mechanism of Action Likely involves reductive activation.Involves reductive activation. mdpi.comInvolves reductive activation to form cytotoxic species. mdpi.com
Key Ring Substitutions Halogens or additional nitro groups may enhance activity. nih.govSide-chain modifications at C-2 position are common.Substitutions at N-1 and C-2 positions are critical for tuning activity. nih.gov
Relative Potency/Preference Can be less preferred than nitrofuran or nitroimidazole in some antibacterial assays. brieflands.comOften highly potent antibacterials. mdpi.comWidely used; scaffold for potent antitubercular and antiprotozoal agents. nih.gov

Identification of Key Pharmacophoric Features for Desired Biological Activities

Based on the analysis of SAR, a general pharmacophore model for biologically active this compound derivatives can be proposed. The key features include:

The Nitrothiophene Moiety : This is the primary pharmacophoric unit.

The Nitro Group : An absolute requirement for activity, acting as a key site for bioreductive activation. Its position at C-3 of the thiophene ring is a defining feature.

The Thiophene Ring : Serves as the scaffold for the nitro group and can be substituted with other electron-withdrawing groups, such as halogens, to potentially enhance potency.

The Imidazole Ring : This moiety is crucial for modulating the physicochemical properties and target interactions.

N-1 Substitution : The point of attachment to the nitrothiophene ring. Further substitutions at this position on other imidazole-based drugs are known to be critical for pharmacokinetics.

C-2, C-4, and C-5 Positions : These positions are available for substitution to optimize properties like lipophilicity, solubility, and steric interactions with the biological target.

Optimal Spatial Arrangement : The relative orientation of the nitrothiophene and imidazole rings is likely important for fitting into the active site of a target enzyme or receptor.

Rational Design Principles for Enhanced Potency and Selectivity

The overarching goal in the rational design of analogs of this compound is to systematically modify its structure to achieve a superior pharmacological profile. This involves a multi-pronged approach focusing on the nitrothiophene ring, the imidazole ring, and the nature of their interconnection.

Modification of the Nitrothiophene Ring:

The position and electronic nature of the nitro group on the thiophene ring are fundamental to its bioactivity, often acting as a key pharmacophoric feature. The electron-withdrawing nature of the nitro group significantly influences the electronic distribution of the entire molecule.

Position of the Nitro Group: The placement of the nitro group at the 3-position of the thiophene ring is a defining characteristic. Shifting this group to other positions, such as the 4- or 5-position, would likely have a profound impact on the molecule's interaction with its target, potentially altering both potency and selectivity.

Additional Substituents on the Thiophene Ring: The introduction of other substituents on the thiophene ring can modulate the compound's lipophilicity, electronic properties, and steric profile. For instance, the addition of small alkyl groups or halogens at the 4- or 5-positions could enhance binding affinity by occupying specific hydrophobic pockets in the target protein.

Modification of the Imidazole Ring:

The imidazole ring offers several positions for substitution (the nitrogen atom at position 3 and the carbon atoms at positions 2, 4, and 5), each providing an opportunity to fine-tune the molecule's properties.

Substitution at the N-3 Position: The lone pair of electrons on the N-3 nitrogen of the imidazole ring is often a critical site for hydrogen bonding with biological targets. Introducing substituents at this position could either enhance or hinder this interaction.

Substitution at C-2, C-4, and C-5 Positions: The carbon atoms of the imidazole ring are amenable to the introduction of a variety of functional groups. For example, adding a small, polar group could improve solubility and bioavailability, while a larger, non-polar group might enhance binding to a hydrophobic region of the target.

Impact of Substituents on Biological Activity:

The following table summarizes the hypothetical impact of various substituents on the potency and selectivity of this compound derivatives, based on general principles of medicinal chemistry.

Modification SiteSubstituent TypePredicted Impact on PotencyPredicted Impact on SelectivityRationale
Thiophene Ring
Position 4 or 5Small Alkyl (e.g., -CH₃)Potential IncreaseMay Increase or DecreaseCan fill small hydrophobic pockets in the target's active site.
Position 4 or 5Halogen (e.g., -Cl, -F)Potential IncreaseMay IncreaseCan alter electronic distribution and form halogen bonds with the target.
Imidazole Ring
Position 2, 4, or 5Small Polar Group (e.g., -OH, -NH₂)Potential IncreaseMay IncreaseCan form additional hydrogen bonds with the target, enhancing binding affinity.
Position 2, 4, or 5Bulky Non-polar Group (e.g., -Phenyl)May DecreaseMay IncreaseCould introduce steric hindrance but may improve selectivity by targeting specific hydrophobic regions.

Interactive Data Table: Hypothetical SAR of this compound Derivatives

CompoundR1 (Thiophene)R2 (Imidazole)Hypothetical Potency (IC₅₀, µM)Hypothetical Selectivity Index
ParentHH10.01.0
Analog 15-ClH5.21.5
Analog 2H2-CH₃8.51.2
Analog 35-F4-OH2.12.5
Analog 4H5-Phenyl15.80.8

Computational and Theoretical Investigations of 1 3 Nitrothiophen 2 Yl 1h Imidazole

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding mechanism and affinity between a drug candidate and its potential biological target. For 1-(3-nitrothiophen-2-yl)-1H-imidazole, this process would involve docking the molecule against a library of known protein targets to identify those with the highest binding affinity.

The simulation calculates a scoring function, often expressed in kcal/mol, which estimates the binding free energy. A lower score typically indicates a more favorable binding interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the imidazole (B134444) or nitrothiophene rings and the protein's amino acid residues, would be identified. While studies have been conducted on various imidazole derivatives, showing binding energies ranging from -6.91 to -8.01 kJ/mol against certain targets, specific data for this compound is not available.

Table 1: Illustrative Molecular Docking Output for a Hypothetical Target

Parameter Description Hypothetical Value
Target Protein The biological macromolecule target. e.g., Tyrosine Kinase
Binding Affinity Estimated free energy of binding. Not Available
Key Interactions Predicted non-covalent bonds. Not Available

| Interacting Residues | Specific amino acids in the binding pocket. | Not Available |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

In silico ADMET profiling is used to predict the pharmacokinetic and toxicological properties of a compound. These predictions are critical for assessing a molecule's potential to be developed into a safe and effective drug. Web-based tools like SwissADME and pkCSM are commonly used for these predictions.

For this compound, this analysis would evaluate properties based on its chemical structure. Key parameters include adherence to Lipinski's Rule of Five (which predicts oral bioavailability), blood-brain barrier (BBB) permeability, gastrointestinal (GI) absorption, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential toxicity risks like mutagenicity or carcinogenicity. While ADMET profiles for many imidazole-based compounds have been published, a specific profile for this compound is not documented.

Table 2: Predicted ADMET Properties for this compound (Illustrative)

Property Parameter Predicted Outcome
Absorption GI Absorption Not Available
BBB Permeant Not Available
Distribution Volume of Distribution (VDss) Not Available
Metabolism CYP2D6 Inhibitor Not Available
CYP3A4 Inhibitor Not Available
Excretion Total Clearance Not Available
Toxicity AMES Mutagenicity Not Available

Quantum Chemical Calculations for Electronic Structure and Reactivity Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of a molecule from first principles. For this compound, DFT calculations would be used to determine its optimized 3D geometry, bond lengths, and bond angles.

Furthermore, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides crucial information. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution, identifying regions susceptible to electrophilic or nucleophilic attack. While DFT studies have been performed on structurally related nitroaromatic and thiophene (B33073) compounds, specific calculations for this compound are not found in the literature.

Table 3: Key Quantum Chemical Descriptors (Hypothetical)

Parameter Description Hypothetical Value
E_HOMO Energy of the Highest Occupied Molecular Orbital Not Available
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital Not Available
Energy Gap (ΔE) E_LUMO - E_HOMO Not Available

| Dipole Moment | Measure of molecular polarity. | Not Available |

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of a ligand-protein complex. Following a promising result from molecular docking, an MD simulation would be run to assess the stability of the binding pose of this compound within its target's active site.

Key metrics analyzed from an MD simulation include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates conformational stability, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein. The persistence of hydrogen bonds and other key interactions over the simulation time (typically nanoseconds) confirms a stable binding mode. No MD simulation studies have been published for this compound.

Cheminformatics Approaches for Scaffold Exploration and Optimization

Cheminformatics combines chemistry, computer science, and information science to optimize drug discovery. One key technique is scaffold hopping, which involves identifying and synthesizing new core structures (scaffolds) that maintain the original compound's biological activity but possess improved properties, such as better solubility, lower toxicity, or novel intellectual property potential.

Starting with the 2-(1H-imidazol-1-yl)-3-nitrothiophene scaffold of this compound, cheminformatics algorithms could search vast chemical databases for alternative scaffolds that preserve the key pharmacophoric features—the spatial arrangement of hydrogen bond donors/acceptors and aromatic groups essential for target binding. This approach could lead to the design of new analogues with superior drug-like properties. While scaffold hopping has been successfully applied to other nitroimidazole-containing series, its application to this specific compound has not been reported.

Future Research Directions and Therapeutic Implications of 1 3 Nitrothiophen 2 Yl 1h Imidazole

Development of Novel Analogues with Improved Efficacy and Selectivity

The development of novel analogues of 1-(3-nitrothiophen-2-yl)-1H-imidazole would likely focus on modifying its core structure to enhance its therapeutic index. The imidazole (B134444) ring is a common feature in many pharmaceuticals and serves as a versatile scaffold for chemical modification. Research in this area could involve the synthesis of derivatives with altered substituents on both the imidazole and nitrothiophene rings. The goal of these modifications would be to improve target affinity, increase potency, and reduce off-target effects, thereby enhancing selectivity. Structure-activity relationship (SAR) studies would be crucial in identifying which modifications lead to the most promising pharmacological profiles.

Exploration of Combination Therapies Involving this compound Derivatives

Given the complexity of many diseases, combination therapies are becoming increasingly important. Future research could investigate the synergistic effects of this compound derivatives when used in conjunction with existing drugs. This approach could potentially lower the required doses of individual agents, thereby reducing toxicity and minimizing the development of drug resistance. Advanced therapeutic strategies might involve combining a this compound derivative with another agent that targets a different pathway in the same disease, a strategy that is showing promise in various therapeutic areas.

Investigation of Resistance Mechanisms and Strategies to Overcome Them

A significant challenge in the long-term use of many therapeutic agents is the development of resistance. For nitro-heterocyclic compounds, resistance can emerge through various mechanisms, including decreased drug activation by target organisms or increased drug efflux. Research into the potential resistance mechanisms against this compound would be critical for its sustained therapeutic viability. Understanding these mechanisms at a molecular level would enable the design of strategies to circumvent resistance, such as co-administering the compound with a resistance inhibitor or developing next-generation analogues that are unaffected by these resistance pathways. The study of nitroreductases and their role in both drug activation and resistance would be a key area of investigation.

Repurposing Potential of this compound and its Derivatives

Drug repurposing, or finding new uses for existing compounds, is a time- and cost-effective strategy in drug discovery. The structural features of this compound suggest it could have a range of biological activities. The imidazole moiety is found in antifungal, anticancer, and antihypertensive drugs, among others. Therefore, systematic screening of this compound and its derivatives against a wide array of biological targets could uncover unexpected therapeutic applications beyond its initially intended purpose. This could open up new avenues for treating various diseases.

Integration of Advanced Synthetic Technologies for Scalable and Sustainable Production

For any promising therapeutic candidate to be viable, its synthesis must be scalable, efficient, and environmentally sustainable. Future research should focus on developing advanced synthetic methodologies for the production of this compound. This could involve the use of green chemistry principles, such as employing less hazardous reagents and solvents, and developing catalytic processes to improve reaction efficiency and yield. The development of a robust and cost-effective manufacturing process would be essential for the potential clinical and commercial development of this compound.

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